Z-Phe-Ala-Diazomethylketone vs. E64d: Distinct Mechanistic Profile in Alzheimer's Disease Models
In a direct comparative study, Z-Phe-Ala-Diazomethylketone (PADK) and the cysteine protease inhibitor E64d were evaluated for cathepsin B (CatB) up‑regulation and calpain‑mediated cytoskeletal degradation. PADK exhibited a weak cathepsin B IC₅₀ of 9–11 µM and caused marked up‑regulation of Aβ‑degrading CatB, whereas E64d showed a similar weak CatB IC₅₀ of ~14 µM [1]. Crucially, in calpain activity assays, PADK had no detectable effect on spectrin breakdown product (SBDP) generation at 10–100 µM, while E64d potently reduced SBDP levels with an IC₅₀ of 3–6 µM, indicative of strong off‑target calpain inhibition [1].
| Evidence Dimension | Cathepsin B inhibition (IC₅₀) / Calpain inhibition (IC₅₀ for SBDP reduction) |
|---|---|
| Target Compound Data | CatB IC₅₀ = 9–11 µM; Calpain inhibition = no effect at 10–100 µM |
| Comparator Or Baseline | E64d: CatB IC₅₀ = ~14 µM; Calpain IC₅₀ = 3–6 µM |
| Quantified Difference | Similar CatB inhibition but >10‑fold difference in calpain inhibitory activity |
| Conditions | Purified human cathepsin B; calcium‑induced spectrin breakdown in brain homogenates |
Why This Matters
Z-Phe-Ala-Diazomethylketone avoids confounding calpain inhibition that may obscure cathepsin‑specific mechanistic studies or lead to unintended cytoskeletal effects.
- [1] Pait, M.; Romine, H.; Bahr, B.A. Potential Alzheimer's disease therapeutics among weak cysteine protease inhibitors exhibit mechanistic differences regarding extent of cathepsin B up‑regulation and ability to block calpain. Eur. Sci. J. 2017, 13, 1857–7881. View Source
